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Compound of Interest

Compound Name: Barium iodide

CAS No.: 13718-00-8

Cat. No.: B1143587 Get Quote

Executive Summary
Barium Iodide (

) is often overlooked in favor of lighter alkaline earth halides (Mg, Ca), yet it possesses unique
thermodynamic and kinetic profiles that solve specific synthetic challenges. Unlike magnesium
or calcium salts,

offers a distinct "soft" Lewis acidity and a large ionic radius (

), allowing for unique coordination geometries.

This guide focuses on two primary, high-value applications of

:

The "Precipitation-Driven" Transmetallation: Using

to generate anhydrous, high-purity metal iodides (e.g.,

,

) in situ by exploiting the insolubility of barium sulfate (

).
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Regio- and Stereoselective Allylation: The generation of Reactive Barium (Ba*) from

for

-selective allylation of carbonyls, a process where Barium outperforms Grignard reagents in
preserving double-bond geometry.

Application I: In-Situ Generation of Anhydrous Metal
Iodides
The Principle of Solubility-Driven Exchange
The preparation of anhydrous metal iodides (e.g.,

,

,

) is often plagued by the hygroscopic nature of these salts. Dehydrating commercial hydrates
often leads to hydrolysis (formation of

). provides an elegant, thermodynamic solution via salt metathesis. By reacting a metal sulfate (

) with

in an organic solvent (typically THF), the lattice energy of the precipitating

drives the reaction to completion, leaving a clean solution of the desired metal iodide.

Reaction Scheme:

Protocol: Preparation of Anhydrous Magnesium Iodide (
)
Target Audience: Chemists requiring Lewis acids for Mukaiyama aldol or Diels-Alder reactions.

Reagents:

Anhydrous Barium Iodide (

): 99.9% purity (beads or powder).
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Anhydrous Magnesium Sulfate (

): Dried at 250°C under vacuum for 4 hours prior to use.

Solvent: Tetrahydrofuran (THF), distilled from Na/Benzophenone.

Step-by-Step Methodology:

Preparation of

Solution:

In a glovebox or under Argon, weigh 10.0 mmol of anhydrous

into a Schlenk flask.

Add 20 mL of dry THF. Stir until fully dissolved (Solution A). Note:

is moderately soluble in THF; mild warming (40°C) may speed up dissolution.

Transmetallation:

Add 10.0 mmol of anhydrous

to a separate flask containing 10 mL THF (Suspension B).

Cannulate Solution A into Suspension B slowly at room temperature.

Observation: A dense, white precipitate of

will form immediately.

Reaction & Work-up:

Stir the heterogeneous mixture vigorously for 4 hours at ambient temperature.

Allow the precipitate to settle for 30 minutes.

Filtration: Filter the supernatant through a Schlenk frit (porosity M) or a syringe filter

(PTFE, 0.45
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) into a receiving flask under inert atmosphere.

Validation:

The filtrate is a clear solution of

in THF.

Titration: Aliquot 1 mL and titrate with standard EDTA to determine

concentration, or use gravimetric analysis of iodide (AgNO3 precipitation).

Workflow Logic (Graphviz)
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Figure 1: The thermodynamic driving force of BaSO4 precipitation allows for the clean isolation

of transition metal iodides.

Application II: Regio- and Stereoselective Allylation
(Yamamoto Protocol)
The Selectivity Problem
Standard Grignard (Allyl-MgBr) reagents are notorious for "allylic scrambling." They exist in

equilibrium between isomers and often attack electrophiles via a cyclic transition state, leading

to

-alkylation (branched products) rather than

-alkylation (linear products).

Barium Solution: Reactive Barium (Ba*), generated from
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, forms allylbarium species that exhibit remarkably high

-selectivity and retain the stereochemistry of the starting allyl chloride. This is attributed to the
specific coordination sphere of the large

ion.

Protocol: Preparation of Reactive Barium (Ba*) and
Allylation
Reference: Yanagisawa, A., Habaue, S., & Yamamoto, H. (1991).[1][2]

Reagents:

Anhydrous

(1.1 mmol)

Lithium metal (2.2 mmol)[1]

Biphenyl (2.3 mmol)[1]

Allylic Chloride (1.0 mmol)[1]

Aldehyde (Electrophile) (0.8 mmol)

Solvent: Dry THF

Step-by-Step Methodology:

Generation of Lithium Biphenylide (LiBp):

In a flame-dried Schlenk tube under Argon, combine Lithium metal (freshly cut) and

Biphenyl in 5 mL THF.

Sonicate or stir at 20-25°C for 2 hours.

Endpoint: Solution turns deep dark blue/green, indicating formation of the radical anion.

Reduction to Reactive Barium (Ba):*
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In a separate flask, suspend anhydrous

(430 mg, 1.1 mmol) in 5 mL THF.

Cannulate the LiBp solution into the

suspension at room temperature.

Stir for 30 minutes.

Observation: A dark brown suspension of highly reactive, finely divided Barium metal (Ba*)

forms.

Formation of Allylbarium:

Cool the Ba* suspension to -78°C.

Add the allylic chloride (dissolved in minimal THF) slowly.

Stir for 20 minutes at -78°C.

Electrophilic Addition:

Add the aldehyde (0.8 mmol) slowly to the allylbarium mixture at -78°C.

Stir for 30 minutes, then gradually warm to -20°C.

Quench and Work-up:

Quench with 1N HCl. Extract with diethyl ether.[2]

Wash organic layer with sodium thiosulfate (to remove any iodine byproducts) and brine.

Comparative Data: Barium vs. Magnesium
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Reagent Substrate (Allyl-X)

Product
Regioselectivity (

)

Double Bond
Geometry
Retention

Allyl-MgBr Geranyl Chloride ~ 40 : 60 (Mixed) Low (Scrambling)

Allyl-BaCl Geranyl Chloride
> 99 : 1 (

-selective)
> 98% (Retention)

Allyl-Li Geranyl Chloride ~ 30 : 70 Low

Mechanistic Pathway (Graphviz)
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Figure 2: The Yamamoto pathway. Unlike Mg, Barium does not facilitate the 1,3-shift,

preserving the original allyl geometry.

Safety & Handling Protocols
Warning: Barium compounds are highly toxic if they enter the bloodstream. While

is safe (insoluble),

is soluble and bioavailable.

Toxicity:

Mechanism:

blocks potassium channels, leading to hypokalemia, cardiac arrhythmias, and muscle
paralysis.

LD50: Approximately 50 mg/kg (oral, rat).

PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat. Work

exclusively in a fume hood.

Hygroscopicity:

is extremely hygroscopic.[3] It will deliquesce (dissolve in its own absorbed water) within
minutes in humid air.

Storage: Store in a desiccator or glovebox.

Drying: If the reagent appears wet/clumped, dry at 150°C under high vacuum (<0.1

mmHg) for 6 hours.

Waste Disposal:

Do not mix with general solvent waste.

Quench all barium residues with excess Sodium Sulfate (
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) or Sulfuric Acid (

) to precipitate nontoxic Barium Sulfate (

).

Dispose of the solid

as hazardous solid waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1143587#barium-iodide-as-a-reagent-in-organic-
chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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